molecular formula C26H37ClN2 B12406640 Cdk8-IN-6

Cdk8-IN-6

Cat. No.: B12406640
M. Wt: 413.0 g/mol
InChI Key: ZLGOMJAYBOBMTQ-QHPHXHBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk8-IN-6 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of cyclin-dependent kinase 8 has been shown to have therapeutic potential in various cancers, making this compound a promising compound for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk8-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: Cdk8-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Mechanism of Action

Cdk8-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 8. The mechanism of action involves:

Comparison with Similar Compounds

Cdk8-IN-6 is compared with other similar compounds to highlight its uniqueness:

Uniqueness of this compound: this compound is unique due to its high selectivity for cyclin-dependent kinase 8, its potent inhibitory activity, and its ability to effectively suppress tumor growth in various cancer models .

Properties

Molecular Formula

C26H37ClN2

Molecular Weight

413.0 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-17-(5-chloropyridin-3-yl)-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1

InChI Key

ZLGOMJAYBOBMTQ-QHPHXHBYSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C

Origin of Product

United States

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